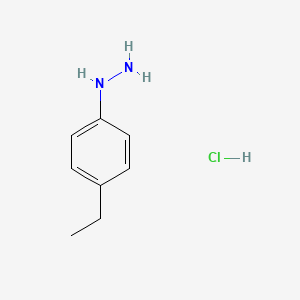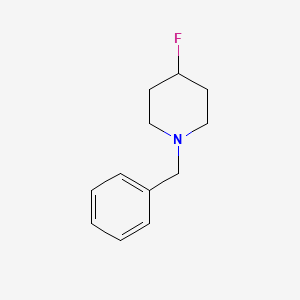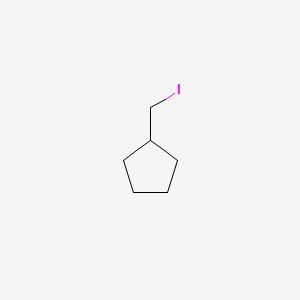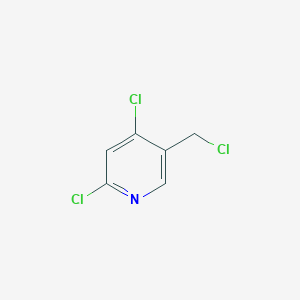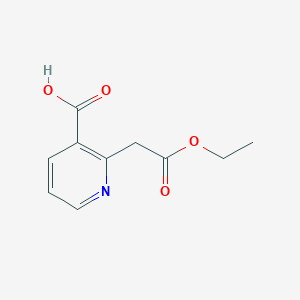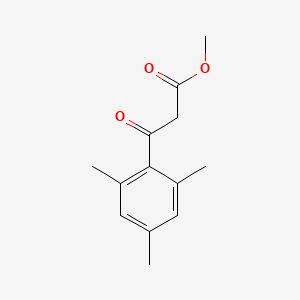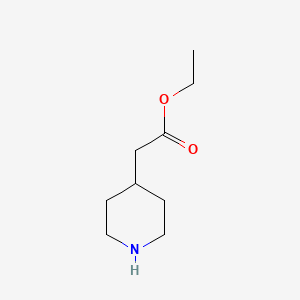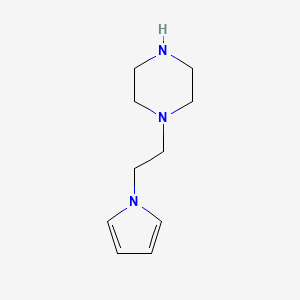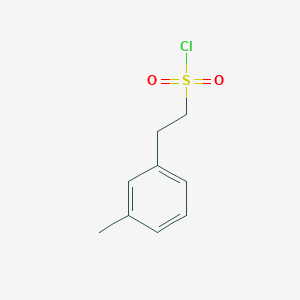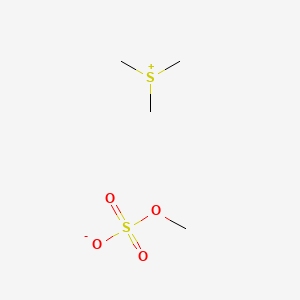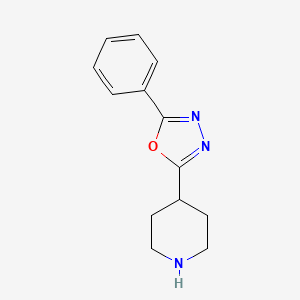![molecular formula C10H11BO4 B1586446 [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-58-0](/img/structure/B1586446.png)
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Descripción general
Descripción
“[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid” is a chemical compound with the CAS Number: 380430-58-0 . It has a molecular weight of 206.01 and its IUPAC name is 4-[(1E)-3-methoxy-3-oxo-1-propenyl]phenylboronic acid . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3/b7-4+ . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Multifunctional Compound Structures
Boronic acids serve as crucial intermediates and building blocks in organic synthesis, owing to their ability to act in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The introduction of aminophosphonic acid groups into boronic acids, for example, opens new avenues for application by creating multifunctional compounds that can be easily converted to corresponding phosphonic acids, demonstrating the versatility of boronic acids in the synthesis of complex molecules (Zhang et al., 2017).
Carbohydrate Recognition and Sensing
A new class of carbohydrate-binding boronic acids has been developed, showing superior solubility and ability to complex with glycosides under neutral conditions, highlighting their potential in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Organic Phosphorescent Materials
Aryl boronic acids have been identified as effective agents for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application leverages the cyclic-esterification of boronic acids with dihydric alcohols to produce materials with notable optical properties, underscoring the role of boronic acids in the development of advanced photonic materials (Zhang et al., 2018).
Fluorescence Quenching Studies
Boronic acid derivatives have been used to study fluorescence quenching in alcohols, providing insights into the conformational changes and binding interactions at the molecular level, with implications for the development of fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).
Catalytic Applications
Boronic acids have emerged as versatile catalysts in organic synthesis, enabling the activation of hydroxy groups for direct transformation into useful products under mild conditions. This catalytic activity is employed in a variety of reactions, including amide formation, cycloadditions, and Friedel-Crafts-type reactions, showcasing the broad utility of boronic acids in facilitating efficient and selective chemical transformations (Hall, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAXBPCHWDATP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid | |
CAS RN |
380430-58-0 | |
| Record name | 1-Methyl (2E)-3-(4-boronophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




